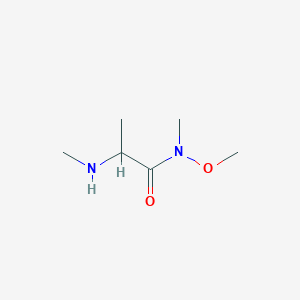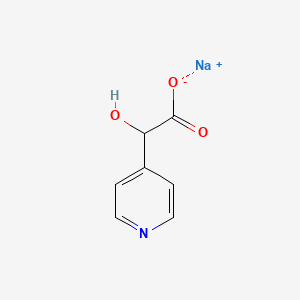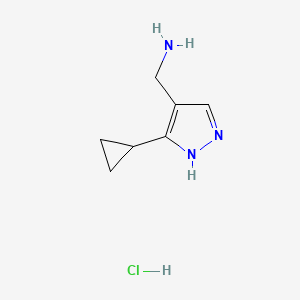
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate oxan-3-amine derivative.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) is used.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the purified compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, acyl chlorides.
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxan-3-amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride involves its interaction with molecular targets through its azido group. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, the compound’s ability to undergo cycloaddition reactions allows it to form stable triazole linkages, which can be exploited in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-[(3R,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride
Uniqueness
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds that may lack the azido functionality and, consequently, the same range of applications in chemical biology and medicinal chemistry.
Propriétés
Formule moléculaire |
C5H11ClN4O |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
(3S,4R)-4-azidooxan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c6-4-3-10-2-1-5(4)8-9-7;/h4-5H,1-3,6H2;1H/t4-,5-;/m1./s1 |
Clé InChI |
JTNQFAMEMXUHBS-TYSVMGFPSA-N |
SMILES isomérique |
C1COC[C@H]([C@@H]1N=[N+]=[N-])N.Cl |
SMILES canonique |
C1COCC(C1N=[N+]=[N-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


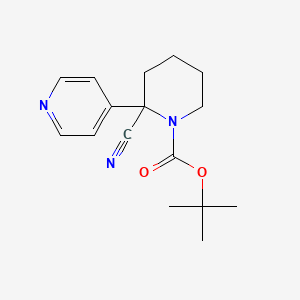
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)


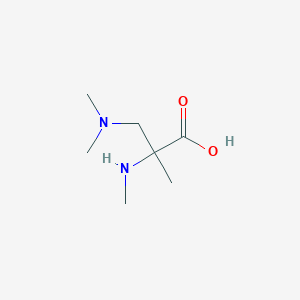
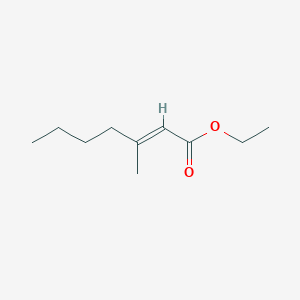
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
